molecular formula C8H11NO3S B13176854 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid

3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13176854
M. Wt: 201.25 g/mol
InChI Key: WXUPVKSQZMFXKY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid: is an organic compound that features a thiazolidine ring, a but-2-enoyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thiazolidine derivatives with but-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the but-2-enoyl group to butanoyl or other reduced forms.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the but-2-enoyl group.

    Substitution: Various thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The but-2-enoyl group may also participate in covalent bonding with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Crotonic acid (trans-2-butenoic acid)
  • Isocrotonic acid (cis-2-butenoic acid)
  • 3-Butenoic acid (but-3-enoic acid)

Comparison

3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties compared to other butenoic acids. The thiazolidine ring enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

3-[(E)-but-2-enoyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H11NO3S/c1-2-3-7(10)9-5-13-4-6(9)8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)/b3-2+

InChI Key

WXUPVKSQZMFXKY-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)N1CSCC1C(=O)O

Canonical SMILES

CC=CC(=O)N1CSCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.